3-Cyano-N-hydroxy-benzamidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChI Key |
JWIHUEJQEREZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C#N |
Origin of Product |
United States |
Contextualization Within N Hydroxy Benzamidine Chemistry
N-hydroxy-benzamidines, also known as benzamidoximes, are a class of organic compounds characterized by a specific functional group. 3-Cyano-N-hydroxy-benzamidine is distinguished by the presence of a cyano group at the third position of the benzene (B151609) ring. This particular substitution influences its electronic properties and reactivity, setting it apart from other derivatives.
The general chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
The synthesis of N-hydroxy-benzamidine derivatives, including the 3-cyano variant, is often achieved through the reaction of the corresponding benzonitrile (B105546) with hydroxylamine (B1172632). semanticscholar.org This method provides a direct route to these valuable compounds. For instance, the conversion of a cyano-containing compound with hydroxylamine hydrochloride in the presence of a base like DIEA in methanol (B129727) is a common synthetic strategy. nih.gov The resulting hydroxyamidine can then be utilized in further synthetic steps. nih.gov
Synthetic Methodologies for 3 Cyano N Hydroxy Benzamidine and Analogues
Direct Amidoximation of Nitrile Precursors
The most straightforward and widely employed method for the synthesis of 3-Cyano-N-hydroxy-benzamidine is the direct amidoximation of 3-cyanobenzonitrile. This reaction involves the addition of hydroxylamine (B1172632) to the nitrile group, converting it to an N-hydroxyamidine (amidoxime) functionality.
Reaction with Hydroxylamine Hydrochloride
The reaction is typically carried out using hydroxylamine hydrochloride as the source of hydroxylamine. nih.gov A base is required to liberate the free hydroxylamine from its hydrochloride salt. The choice of base and solvent system can significantly influence the reaction efficiency and yield.
A common procedure involves dissolving the cyano-containing compound and an excess of hydroxylamine hydrochloride in an anhydrous alcohol, such as methanol (B129727). nih.gov An organic base, for instance, diisopropylethylamine (DIEA), is then added, and the mixture is stirred, often overnight. nih.gov Another established protocol reacts 3-cyanobenzonitrile with hydroxylamine hydrochloride in a 1:1.2 molar ratio in aqueous ethanol (B145695) (50% v/v) at elevated temperatures (70–80°C) for several hours. smolecule.com
Table 1: Representative Conditions for Direct Amidoximation
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 3-Cyanobenzonitrile | Hydroxylamine hydrochloride, DIEA | Anhydrous Methanol | Room temperature, overnight | Not specified | nih.gov |
| 3-Cyanobenzonitrile | Hydroxylamine hydrochloride | 50% Aqueous Ethanol | 70-80°C, 6-8 hours | Not specified | smolecule.com |
| General Nitrile | Hydroxylamine hydrochloride, Sodium Carbonate | Ethanol | Reflux | Up to 98% | nih.gov |
Note: Yields can vary significantly based on the specific substrate and reaction scale.
Influence of Catalytic Systems and Solvents
While the reaction is often performed stoichiometrically, research into catalytic systems aims to improve efficiency and sustainability. For instance, the combination of p-Toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles, suggesting its potential applicability in promoting the initial amidoximation step. researchgate.net
The choice of solvent is critical. Alcohols like methanol and ethanol are frequently used due to their ability to dissolve both the nitrile precursor and the hydroxylamine salt. nih.govnih.gov Dimethyl sulfoxide (B87167) (DMSO) has also been employed, particularly in the synthesis of benzimidazole (B57391) amidoxime (B1450833) derivatives. nih.gov In some cases, solvent-free methods under microwave irradiation have been developed, offering rapid reaction times and high yields. nih.gov
Multi-Step Synthetic Sequences Incorporating the N-hydroxy-benzamidine Moiety
For the synthesis of more complex molecules containing the N-hydroxy-benzamidine group, multi-step sequences are often necessary. These routes can involve the initial formation of the amidoxime followed by further functionalization, or the introduction of the amidoxime at a later stage of the synthesis.
One common strategy involves the synthesis of 1,2,4-oxadiazoles, where an aryl nitrile is first converted to the corresponding amidoxime with hydroxylamine. nih.govacs.org This intermediate is then O-acylated with a carboxylic acid, and subsequent cyclodehydration yields the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). nih.govacs.org This multi-step process highlights the utility of the N-hydroxy-benzamidine moiety as a versatile building block. nih.govacs.orgnih.gov
Another approach involves the synthesis of novel benzamidine (B55565) analogs through the formation of hydrazides. nih.gov For example, a precursor containing a carbamimidoylphenoxy group can be hydrazinated and subsequently reacted with various aromatic aldehydes to form imino bases, demonstrating a pathway to elaborate structures from a benzamidine core. nih.govresearchgate.net
A further example is the synthesis of benzamidine derivatives that starts with an amide coupling, followed by the conversion of a nitrile group to a hydroxyamidine, which is then hydrogenated. nih.gov
Table 2: Example of a Multi-Step Sequence for 1,2,4-Oxadiazole Synthesis
| Step | Reaction | Reagents | Conditions | Product |
| 1 | Amidoximation | DNA-conjugated aryl nitrile, Hydroxylamine | pH 8.2 borate (B1201080) buffer, Na₂CO₃ | DNA-conjugated amidoxime |
| 2 | O-acylation | Carboxylic acid | Not specified | DNA-conjugated O-acylamidoxime |
| 3 | Cyclodehydration | Heat | 90°C, pH 9.5 borate buffer | DNA-conjugated 1,2,4-oxadiazole |
This table is adapted from a protocol for DNA-conjugated synthesis, illustrating a general multi-step approach. nih.govacs.org
Preparation of Substituted and Functionalized this compound Derivatives
The preparation of substituted and functionalized analogs of this compound is crucial for modulating the compound's properties. This can be achieved by starting with an already substituted benzonitrile (B105546) or by functionalizing the molecule after the amidoxime has been formed.
For instance, the synthesis of halogenated benzamidine derivatives can be accomplished by using the corresponding halogenated benzonitrile as the starting material. clockss.org The synthesis of various N-substituted amidoximes has been achieved through a one-pot reaction of carboxylic acids, amines, and hydroxylamine hydrochloride mediated by triphenylphosphine (B44618) and iodine. rsc.org This method allows for the introduction of a wide range of alkyl and aryl substituents on the nitrogen atom of the amidoxime.
Furthermore, multi-component reactions offer an efficient route to highly functionalized derivatives. For example, the reaction of 2-(polyfluoroalkyl)chromones with 4-alkyl-3-cyanocoumarins in the presence of triethylamine (B128534) can produce a variety of functionalized benzo[c]coumarin derivatives, demonstrating a potential strategy for the elaboration of the cyano-bearing aromatic ring.
Chemical Reactivity and Transformations of 3 Cyano N Hydroxy Benzamidine
Redox Chemistry
The amidoxime (B1450833) group in 3-Cyano-N-hydroxy-benzamidine can participate in both oxidative and reductive processes, leading to the formation of different functional groups.
The oxidation of N-hydroxy compounds, including N-hydroxyamidines, can be achieved through enzymatic or chemical means. The enzymatic oxidation of N-hydroxy compounds is often mediated by enzymes like laccase. nih.gov The mechanism is believed to involve an "outer-sphere" type of single-electron transfer from the N-hydroxy substrate to the enzyme, followed by proton release. nih.gov While specific studies on the laccase-mediated oxidation of this compound are not prevalent, the general mechanism suggests a pathway to highly reactive radical intermediates.
Chemically, analogous N-hydroxy compounds can be oxidized to form various products. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially lead to the formation of corresponding oxides or further hydroxylated derivatives.
The reduction of the N-hydroxyamidine group to the corresponding amidine is a significant transformation, particularly in the context of medicinal chemistry where this conversion is a key step in prodrug activation. researchgate.net this compound can be efficiently reduced to 3-cyanobenzamidine.
This reduction can be accomplished via two primary routes: enzymatic and chemical. In biological systems, enzyme systems in the liver, consisting of cytochrome b5, its reductase, and a cytochrome P450 enzyme, are capable of reducing amidoximes. researchgate.net This process is considered a predominant metabolic pathway in vivo. researchgate.net
Chemically, the conversion is reliably achieved through catalytic hydrogenation. This method involves cleaving the labile nitrogen-oxygen bond under reducing conditions. diva-portal.org A common protocol utilizes hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. acs.orgnih.gov
| Product | Reagents and Conditions | Reference |
| 3-Cyanobenzamidine | Catalytic hydrogenation: H₂, Pd/C, in acetic acid/acetic anhydride | acs.orgnih.gov |
| 3-Cyanobenzamidine | Hydrogenation over Pd/C in acetic acid | diva-portal.org |
Nucleophilic and Electrophilic Substitution Reactions on the Amidoxime Scaffold
The amidoxime functional group contains two nucleophilic centers: the oxygen atom and the amino nitrogen atom. These sites readily react with electrophiles. The most prominent example of this reactivity is the O-acylation by carboxylic acid derivatives (acid chlorides, anhydrides), which serves as the initial step in the formation of 1,2,4-oxadiazoles (see section 3.3.1). nih.govmdpi.com This reaction underscores the nucleophilic character of the hydroxylamino oxygen.
Regarding the aromatic ring, the presence of a strong electron-withdrawing group like the cyano (-CN) substituent deactivates the ring towards electrophilic aromatic substitution. Conversely, electron-withdrawing groups activate the ring for Nucleophilic Aromatic Substitution (NAS). masterorganicchemistry.comsinica.edu.tw However, for NAS to proceed efficiently, the withdrawing group typically needs to be positioned ortho or para to a leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.comsinica.edu.tw Since the cyano group in this compound is in the meta position relative to the amidoxime group, it provides less stabilization, making NAS on this specific scaffold less favorable compared to ortho- or para-substituted analogues.
Cyclization Reactions and Heterocycle Formation
This compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Its ability to react with bifunctional reagents allows for the construction of complex ring systems.
One of the most well-documented and significant transformations of N-hydroxyamidines is their conversion into 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov This synthesis is typically a two-step, one-pot process involving the initial reaction of the this compound with an acylating agent, followed by a cyclodehydration reaction of the resulting O-acylamidoxime intermediate. rjptonline.orgnih.gov A wide variety of reagents can be used to effect the acylation and subsequent cyclization, offering broad synthetic utility.
The reaction can be performed with carboxylic acids activated by coupling agents, acid chlorides, or anhydrides. nih.govmdpi.com The choice of conditions can influence reaction time and yield. For example, using a superbase medium like NaOH/DMSO allows for the use of carboxylic acid esters directly. nih.gov
| Acylating Agent | Reagents/Catalyst | Notes | Reference(s) |
| Carboxylic Acids | Vilsmeier reagent, triethylamine (B128534) | One-pot procedure, good to excellent yields (61-93%). | nih.gov |
| Carboxylic Acid Esters | NaOH/DMSO | Superbase medium, moderate to long reaction times. | nih.gov |
| Acyl Chlorides | Pyridine or TBAF | Catalyst improves efficacy. | nih.gov |
| Dicarboxylic Anhydrides | NaOH/DMSO | Allows synthesis of oxadiazoles (B1248032) with carboxylic acid side chains. | mdpi.com |
| Phenyl Chloroformate | DMAP, water | Green synthesis approach using water as a solvent. | google.com |
The synthesis of pyrimidinone systems from this compound first requires its conversion to the corresponding amidine. As detailed in section 3.1.2, the N-hydroxyamidine is readily reduced to 3-cyanobenzamidine. researchgate.netacs.org This amidine is the key intermediate for building the pyrimidinone core.
The classical Pinner reaction and related multicomponent reactions are employed for pyrimidine (B1678525) synthesis, involving the condensation of an amidine with a 1,3-dicarbonyl compound or a suitable equivalent. researchgate.net For instance, 3-cyanobenzamidine can react in a three-component system with an aldehyde and a β-ketoester, such as ethyl cyanoacetate, to yield highly substituted pyrimidinone derivatives. researchgate.net These reactions are often catalyzed by a base. scispace.com The pyrimidine scaffold is present in numerous bioactive compounds, making these synthetic routes particularly valuable. semanticscholar.org
Synthesis of Benzimidazole (B57391) Structures
The formation of a benzimidazole ring from a substituted benzamidine (B55565) derivative, such as this compound, is rooted in the classical and widely utilized condensation reaction with an ortho-phenylenediamine. This fundamental reaction involves the cyclization of an o-phenylenediamine (B120857) with a compound containing a suitable one-carbon electrophile, which can be a carboxylic acid, an aldehyde, or a nitrile. semanticscholar.orgeijppr.com The reaction typically proceeds by heating the reactants, often in the presence of an acid catalyst, to facilitate the formation of the imidazole (B134444) ring through dehydration or elimination of another small molecule. eijppr.com
While direct literature on the reaction of this compound with o-phenylenediamines is not extensively detailed, the synthesis of the closely related compound, 3-(1H-benzo[d]imidazol-2-yl)benzonitrile, provides a clear and established pathway. This synthesis is achieved through the condensation of o-phenylenediamine with 3-cyanobenzaldehyde. rsc.org The aldehyde group serves as the electrophilic carbon that becomes the C2 position of the newly formed benzimidazole ring.
Theoretically, this compound can undergo a similar cyclization reaction. Amidines are known precursors for benzimidazole synthesis. rsc.org The reaction with o-phenylenediamine would involve nucleophilic attack by one of the amino groups on the carbon of the N-hydroxy-benzamidine moiety, followed by an intramolecular cyclization and elimination of hydroxylamine (B1172632) to yield the stable, aromatic benzimidazole ring system. The resulting product would be 3-(1H-benzo[d]imidazol-2-yl)benzonitrile.
Research has documented the synthesis of various substituted benzimidazoles from o-phenylenediamines and different aromatic aldehydes. For instance, the condensation of o-phenylenediamine with 4-formylbenzonitrile has been used to produce 4-(1H-benzo[d]imidazol-2-yl)benzonitrile. nih.gov These established syntheses underscore the general applicability of this method for creating benzimidazole cores bearing a cyano-phenyl substituent.
The table below summarizes findings for the synthesis of benzimidazole-benzonitrile derivatives through the condensation of an o-phenylenediamine with a corresponding benzaldehyde.
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | 3-Cyanobenzaldehyde | 3-(1H-benzo[d]imidazol-2-yl)benzonitrile | Brønsted Acidic Reduced Graphene Oxide / 1,4-dioxane | High | rsc.org |
| o-Phenylenediamine | 4-Formylbenzonitrile | 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | Heated (100°C), Solvent-free | Not specified | nih.gov |
| o-Phenylenediamine | 4-Formylbenzonitrile | 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | Brønsted Acidic Reduced Graphene Oxide / 1,4-dioxane | High | rsc.org |
A study has also described the reverse reaction, where the nitrile group of a pre-formed benzimidazole carbonitrile is converted into an N-hydroxy benzamidine (amidoxime) derivative. nih.gov This transformation highlights the chemical accessibility and relationship between the nitrile and N-hydroxy-benzamidine functionalities on the benzimidazole scaffold. nih.gov
Structural and Electronic Characterization of 3 Cyano N Hydroxy Benzamidine and Its Derivatives
Spectroscopic Investigations
Spectroscopic analysis is crucial for the unambiguous structure elucidation and characterization of novel compounds. turkjps.orgturkjps.org For N-hydroxy-benzamidine derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry are routinely employed. turkjps.orgnih.govnih.gov
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. nih.govipb.pt Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign the signals of protons and carbons within the molecule and to understand their spatial relationships. turkjps.orgturkjps.org
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. In derivatives of N-hydroxy-benzamidine, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. nih.govrsc.org For instance, in some benzamidine (B55565) derivatives, aromatic protons are observed in the range of δ 6.80–7.88 ppm. nih.gov The protons of the amidoxime (B1450833) group (NH2 and OH) can also be observed. For example, in certain N-alkylated benzimidazole (B57391) amidoximes, the amidoxime NH2 protons appear as a singlet around 5.80-5.89 ppm, and the OH proton can be seen as a singlet at approximately 9.55-9.61 ppm. turkjps.org The exact chemical shifts and coupling constants are dependent on the specific substitution pattern of the benzamidine core. rsc.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for N-hydroxy-benzamidine Derivatives
| Functional Group/Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic-H | 7.04-8.38 | m, d, dd, s | 0.8-8.8 | turkjps.org |
| Amidoxime NH2 | 5.80-5.89 | s | - | turkjps.org |
| Amidoxime OH | 9.55-9.61 | s | - | turkjps.org |
| Benzyl (B1604629) CH2 | 5.59 | s | - | turkjps.org |
| OCH3 | 3.68-3.85 | s | - | turkjps.org |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. docbrown.info The chemical shift range for ¹³C is much broader than for ¹H, allowing for better resolution of individual carbon signals. oregonstate.edu In benzamidine derivatives, the carbon of the C=N group in the amidino group typically resonates at approximately 162–166 ppm. mdpi.com The carbon atom of the nitrile group (CN) in precursors is generally found in the range of 110-120 ppm. ucl.ac.uk The carbons of the benzene (B151609) ring appear in the aromatic region of the spectrum, typically between 110 and 155 ppm, with the specific shifts influenced by the nature and position of substituents. turkjps.orgnih.gov Quaternary carbons, which lack directly attached protons, are usually observed as weaker signals. oregonstate.edu
Interactive Data Table: Characteristic ¹³C NMR Chemical Shifts for N-hydroxy-benzamidine and its Precursors
| Functional Group/Carbon | Chemical Shift (δ, ppm) | Reference |
| Amidoxime C | ~151 | turkjps.org |
| Nitrile C (in precursor) | 110-120 | ucl.ac.uk |
| Aromatic C | 110-155 | turkjps.orgnih.gov |
| Benzyl CH2 | ~47 | turkjps.org |
| OCH3 | ~55 | turkjps.org |
2D NMR techniques are instrumental in the complete structural elucidation of complex molecules like 3-Cyano-N-hydroxy-benzamidine derivatives. turkjps.orgturkjps.orgnih.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons, such as those on the aromatic ring. turkjps.orgnih.gov For example, COSY spectra can show correlations between neighboring aromatic protons. turkjps.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry and conformation. turkjps.org For instance, a NOESY spectrum might show a correlation between the amidoxime NH2 protons and nearby aromatic protons. turkjps.org
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. turkjps.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. turkjps.orgnih.govresearchgate.net For example, HMBC can show a correlation from the benzyl CH2 protons to various aromatic carbons. turkjps.org
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming its proposed structure. turkjps.orgipb.pt
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.comnih.gov These two techniques are complementary, as their selection rules differ; a change in dipole moment is required for a vibration to be IR active, while a change in polarizability is necessary for it to be Raman active. edinst.com
In the context of this compound, the nitrile (-C≡N) group exhibits a characteristic stretching vibration. This peak is typically observed in the Raman spectrum in the region of 2100-2300 cm⁻¹. researchgate.net For example, in related cyano-containing aromatic compounds, the C≡N stretch appears around 2230-2244 cm⁻¹. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of components in a mixture prior to their mass analysis. turkjps.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise molecular formula of a compound. axispharm.com For N-hydroxy-benzamidine derivatives, electrospray ionization (ESI) is a common technique used to generate ions. turkjps.orgturkjps.org The mass spectra of these compounds typically show a prominent protonated molecular ion peak [M+H]⁺, which allows for the confirmation of the molecular weight. turkjps.orgturkjps.orgmdpi.com For instance, the LC-MS analysis of various benzimidazole amidoxime derivatives consistently showed the [M+H]⁺ peak as the base peak (100% relative abundance). turkjps.org This technique is crucial for confirming the successful synthesis of the target compound. axispharm.comactapharmsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallographic Analysis
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. scirp.org This method provides detailed information about the three-dimensional structure of a molecule in its solid state. To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available scientific literature. Such a study would be invaluable for definitively characterizing its molecular architecture.
A crystallographic analysis of this compound would determine its solid-state molecular conformation, including precise bond lengths, bond angles, and torsion angles between the constituent atoms. This data would reveal the planarity of the benzene ring and the spatial orientation of the cyano and N-hydroxy-benzamidine functional groups. For related benzamidine derivatives, crystal structures have been instrumental in understanding their binding modes in biological systems. researchgate.net
Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative and does not represent published data.
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Hydrogen bonds play a critical role in defining the crystal packing and influencing the physicochemical properties of molecular solids. An X-ray diffraction study would elucidate the network of intramolecular and intermolecular hydrogen bonds in crystalline this compound. The N-hydroxy and amidine groups are capable of acting as both hydrogen bond donors and acceptors. It would be anticipated that strong intermolecular hydrogen bonds, such as N-H···O, O-H···N, or N-H···N, would be present, potentially leading to the formation of dimers or extended polymeric chains in the crystal lattice. manchester.ac.ukchemicalbook.com The cyano group could also participate as a weak hydrogen bond acceptor. mdpi.com
The N-hydroxy-benzamidine moiety can potentially exist in different tautomeric forms, such as the amide oxime and the imino hydroxylamine (B1172632) forms. Tautomerism involves the migration of a proton, and the predominant form in the solid state is influenced by the crystal packing and hydrogen bonding network. researchgate.net While tautomerism has been studied in related heterocyclic systems like 2(1H)-pyridones researchgate.netscielo.org.mx, a definitive crystallographic analysis of this compound is required to identify which tautomer, or if a mixture of tautomers, exists in the crystalline state.
Applications in Advanced Organic and Material Synthesis
Utilization as a Versatile Synthetic Building Block
3-Cyano-N-hydroxy-benzamidine serves as a highly adaptable starting material in multi-step organic syntheses. The presence of multiple reactive sites—the cyano group, the amidine functionality, and the N-hydroxy group—allows for a diverse range of chemical transformations. Organic chemists leverage these functionalities to introduce the 3-cyanophenyl motif into larger, more complex molecular architectures.
The amidoxime (B1450833) group (-C(NOH)NH2) is particularly noteworthy for its ability to participate in various cyclization and condensation reactions. This reactivity is fundamental to its utility as a building block for more intricate molecular designs. The cyano group, on the other hand, can be subjected to a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, further expanding the synthetic possibilities.
Role in the Construction of Diverse Heterocyclic Frameworks
A primary application of this compound is in the synthesis of heterocyclic compounds, particularly 1,2,4-oxadiazoles. The amidoxime functionality is a key precursor for the formation of the 1,2,4-oxadiazole (B8745197) ring. The general synthetic strategy involves the reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. nih.gov
This reaction proceeds through an initial O-acylation of the N-hydroxy group to form an O-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the corresponding 3,5-disubstituted 1,2,4-oxadiazole. The substituent at the 3-position of the resulting oxadiazole is the 3-cyanophenyl group from the starting material, while the substituent at the 5-position is derived from the acylating agent used. This modular approach allows for the systematic synthesis of a library of 1,2,4-oxadiazole derivatives with diverse functionalities at the 5-position. ijper.orgnih.gov
| Acylating Agent | Resulting 5-Substituent on 1,2,4-Oxadiazole |
| Acetyl Chloride | Methyl |
| Benzoyl Chloride | Phenyl |
| Ethyl Chloroformate | Ethoxy |
| 4-Nitrobenzoyl Chloride | 4-Nitrophenyl |
This synthetic route is highly efficient and provides a straightforward method for accessing a wide range of 3-(3-cyanophenyl)-5-substituted-1,2,4-oxadiazoles.
Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Studies (Focused on chemical modification and structural impact)
In the field of medicinal chemistry, the development of new therapeutic agents often relies on systematic structure-activity relationship (SAR) studies. These studies involve the synthesis of a series of structurally related compounds (analogues) to investigate how specific chemical modifications influence their biological activity. This compound is a valuable starting material for generating libraries of compounds for such studies, particularly for heterocyclic scaffolds like 1,2,4-oxadiazoles. nih.govtsijournals.com
The 3-cyanophenyl moiety itself is a key structural feature that can be systematically modified to probe its impact on biological activity. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be replaced with other electron-withdrawing or electron-donating groups. These modifications alter the electronic properties and steric bulk of the phenyl ring, which can have a significant effect on how the molecule interacts with its biological target.
Furthermore, as described in the previous section, the 5-position of the 1,2,4-oxadiazole ring, derived from the acylating agent, can be readily varied. This allows for the exploration of a wide range of substituents at this position, including different alkyl, aryl, and heterocyclic groups. The combination of modifications at both the 3-cyanophenyl ring and the 5-position of the 1,2,4-oxadiazole core provides a powerful platform for detailed SAR investigations. These studies aim to identify the optimal combination of substituents that leads to enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.net
Application in the Preparation of Prodrug Motifs (Focus on chemical transformation, not biological outcome)
The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmaceutical properties, such as solubility, stability, or absorption. The amidoxime functionality of this compound makes it a suitable candidate for the preparation of prodrugs of the corresponding amidine, 3-cyanobenzamidine.
The amidine group is often protonated at physiological pH, which can limit its ability to cross cell membranes. By converting the amidine to an N-hydroxy-benzamidine (amidoxime), the basicity of the functional group is reduced, and the lipophilicity of the molecule is generally increased. This chemical transformation can lead to improved oral absorption and bioavailability.
Coordination Chemistry of N Hydroxy Benzamidines, Including 3 Cyano N Hydroxy Benzamidine
Ligand Design and Chelation Properties
N-hydroxy-benzamidines are effective chelating agents due to the presence of both nitrogen and oxygen donor atoms positioned to form stable five-membered rings with a central metal ion. ijesi.org The core functional group, N-hydroxyamidine, typically acts as a bidentate ligand, coordinating to a metal ion through the oxygen atom of the hydroxyl group and the nitrogen atom of the imino group.
The chelation properties can be systematically tuned by introducing various substituents onto the aromatic rings. ijesi.org These modifications can alter the steric and electronic properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. For instance, the introduction of electron-withdrawing or electron-donating groups can modify the acidity of the N-OH proton and the basicity of the donor nitrogen atoms.
Interactive Data Table: General Properties of N-Hydroxy-Benzamidine Ligands
| Property | Description | Influence of Substituents |
|---|---|---|
| Donors | Typically bidentate O,N-donors. | Substituents can introduce additional donor sites. |
| Chelate Ring | Forms a stable 5-membered ring with the metal ion. | Steric hindrance from bulky groups can affect ring planarity. |
| Acidity | The N-OH group is acidic and deprotonates upon coordination. | Electron-withdrawing groups (e.g., -CN, -NO₂) increase acidity. |
| Stability | Complexes exhibit high stability due to the chelate effect. ijesi.org | Electronic effects of substituents directly impact complex stability constants. |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-hydroxy-benzamidine ligands is generally straightforward. The most common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) and may require heating under reflux to ensure completion. semanticscholar.org The resulting metal complex often precipitates from the solution upon cooling or after adjusting the pH and can be purified by recrystallization.
Characterization of these complexes is performed using a combination of spectroscopic and analytical techniques to determine their structure, stoichiometry, and geometry.
Infrared (IR) Spectroscopy: This is a key tool to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequency of the ν(O-H) band disappears, indicating deprotonation of the hydroxyl group. The ν(C=N) stretching frequency typically shifts to a lower wavenumber, confirming the involvement of the imino nitrogen in coordination. Furthermore, the appearance of new bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations. ijesi.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere, particularly for transition metal ions. The position and intensity of d-d transition bands are indicative of whether the complex adopts a tetrahedral, square-planar, or octahedral geometry. sbmu.ac.ir
Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the proposed stoichiometry of the complex (e.g., ML₂ or ML₃). mdpi.com
Molar Conductance Measurements: These measurements in a suitable solvent (like DMF or DMSO) help to determine whether the complex is an electrolyte or non-electrolyte, indicating if any anions are part of the coordination sphere or exist as counter-ions. sbmu.ac.ir
Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which helps in deducing the oxidation state and the geometry of the central metal ion. sbmu.ac.ir
Interactive Data Table: Typical IR Spectral Data for N-Hydroxy-Benzamidine Complexation
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(O-H) | ~3100-3200 | Absent | Deprotonation of the hydroxyl group upon coordination. |
| ν(C=N) | ~1610-1640 | ~1580-1610 (Shift to lower frequency) | Coordination of the imino nitrogen to the metal ion. |
| ν(N-O) | ~930-950 | ~960-980 (Shift to higher frequency) | Formation of the M-O-N bond. |
| ν(M-O) | Not applicable | ~450-550 | Formation of a metal-oxygen bond. |
| ν(M-N) | Not applicable | ~400-500 | Formation of a metal-nitrogen bond. |
N-hydroxy-benzamidines form stable complexes with a variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). sbmu.ac.ir These complexes often exhibit well-defined geometries. For divalent metal ions, complexes with a 1:2 metal-to-ligand ratio (ML₂) are common, leading to coordination number four or six. Depending on the metal ion and the steric bulk of the ligand, the resulting complexes can be tetrahedral or square-planar. In some cases, solvent molecules (like water or ethanol) can also coordinate to the metal center, leading to octahedral geometries. mdpi.comnih.gov
For example, studies on Schiff bases with similar O,N donor sets have shown that Cu(II) complexes are often square-planar, while Zn(II) complexes tend to be tetrahedral. sbmu.ac.ir The formation of intensely colored solutions upon complexation is a characteristic feature for many transition metals, a property that is exploited in analytical chemistry. ijesi.org
The coordination chemistry of N-hydroxy-benzamidines with lanthanide (Ln³⁺) and other rare earth metal ions is an area of growing interest, although less explored than their transition metal counterparts. Lanthanide ions are hard acids and thus show a strong affinity for hard donor atoms like oxygen. The N-hydroxy-benzamidine ligand, with its hard oxygen and borderline nitrogen donor atoms, is well-suited for coordinating with lanthanides.
In complexes with analogous ligands, lanthanide ions typically exhibit higher coordination numbers, commonly ranging from 6 to 9. tsijournals.com The synthesis of lanthanide complexes generally follows a similar procedure to that of transition metals, involving the reaction of the ligand with a lanthanide salt (e.g., Ln(NO₃)₃·nH₂O or LnCl₃·nH₂O) in an alcoholic solution. semanticscholar.org The resulting complexes often have a stoichiometry of [Ln(L)₂(X)₂] or [Ln(L)₃], where L is the deprotonated ligand and X can be a solvent molecule or a counter-ion like nitrate. Characterization studies on similar systems indicate that the ligand acts as a bidentate or tridentate chelating agent. semanticscholar.orgtsijournals.com For instance, studies on lanthanide(III) complexes with Schiff bases containing O,N,N or O,N,S donor sets have reported distorted octahedral geometries. tsijournals.com While specific studies on 3-Cyano-N-hydroxy-benzamidine with lanthanides are not widely available, the fundamental principles suggest its potential to form stable, and potentially luminescent, lanthanide complexes.
Emerging Research Directions and Challenges in 3 Cyano N Hydroxy Benzamidine Chemistry
Development of Sustainable and Green Synthetic Protocols
The development of sustainable and green synthetic protocols is a cornerstone of modern chemistry, guided by the 12 Principles of Green Chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. nih.govjddhs.com In the context of synthesizing 3-Cyano-N-hydroxy-benzamidine, research is moving away from traditional methods that often rely on toxic solvents and harsh conditions.
Key areas of development include:
Solvent-Free and Alternative Solvent Reactions: A significant portion of waste in the pharmaceutical and fine chemical industries comes from traditional organic solvents, which can be toxic and volatile. jddhs.com Green chemistry promotes the reduction or elimination of these solvents. Research into solvent-free reaction conditions, often utilizing techniques like microwave irradiation on solid supports such as fly ash, presents a promising eco-friendly alternative. This approach not only avoids hazardous solvents but can also lead to faster reaction times and cleaner product formation. The use of safer, bio-based solvents or supercritical CO₂ is also a key area of exploration. jddhs.com
Energy Efficiency: Optimizing energy consumption is crucial for reducing the environmental footprint of chemical manufacturing. nih.gov Microwave-assisted synthesis is an example of an energy-efficient technique that can accelerate reactions that would otherwise require prolonged heating.
Use of Non-Toxic Reagents and Catalysts: Traditional syntheses of related compounds like 3-cyanocoumarins have employed toxic reagents such as pyridine and piperidine. A major challenge and research direction is the replacement of these hazardous materials. The use of recyclable, non-toxic organo-catalysts, such as guanidine hydrochloride, aligns with green chemistry principles by offering high efficiency and the potential for reuse. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvent | Toxic organic solvents (e.g., pyridine, benzene) | Solvent-free or alternative solvents (e.g., water, bio-solvents) jddhs.com |
| Catalyst | Toxic bases (e.g., piperidine) | Recyclable organo-catalysts (e.g., Guanidine HCl) researchgate.net |
| Energy Source | Conventional heating (prolonged) | Microwave irradiation (rapid) |
| Waste Generation | High (due to solvent use and hazardous reagents) | Low (high atom economy, catalyst recycling) researchgate.net |
| Safety Profile | Use of carcinogenic and highly toxic materials | Reduced toxicity and safer handling skpharmteco.com |
Exploration of Novel Reaction Pathways and Mechanistic Insights
A fundamental understanding of how chemical reactions occur is essential for optimizing existing methods and discovering new ones. For this compound, research is focused on elucidating the precise steps and intermediates involved in its formation and subsequent reactions.
Detailed mechanistic investigations provide critical insights. For instance, studies on the formation of carbamates from CO₂ and amines, mediated by guanidine-based superbases, reveal complex pathways. rsc.org Computational and experimental analyses have shown that a zwitterionic superbase-CO₂ adduct is not a direct carboxylation agent; instead, the superbase deprotonates the amine as it attacks a free CO₂ molecule. rsc.org Understanding such subtleties is vital, as the benzamidine (B55565) moiety in the target compound is structurally related to guanidines and could exhibit similar catalytic or reactive behavior.
Modern mechanistic studies increasingly employ a combination of experimental techniques (like kinetic analysis and NMR spectroscopy) and computational modeling to map out reaction energy profiles. rsc.org This dual approach allows researchers to identify transition states, calculate activation barriers, and predict the most likely reaction pathway. For example, in cycloaddition reactions, theoretical studies can explain the observed regioselectivity and stereoselectivity by analyzing the electronic structure of the reactants. researchgate.netrsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for predicting the behavior of molecules and the outcomes of reactions, thereby accelerating research and reducing the need for trial-and-error experimentation.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net This method can be applied to this compound to predict its properties and model its interaction with other reagents. DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. researchgate.net
Molecular Electron Density Theory (MEDT): MEDT provides powerful insights into reaction feasibility and selectivity. rsc.org By analyzing the global and local electron density, MEDT can predict whether a reaction will occur and which regio- or stereoisomers will be favored. rsc.org For example, in [3+2] cycloaddition reactions, MEDT has been used to successfully rationalize experimental outcomes by classifying reactants as electrophiles or nucleophiles and analyzing the electronic fluxes that occur during bond formation. rsc.org
Applying these models to this compound could predict its behavior in various reaction types, guiding synthetic chemists toward the most promising experimental conditions.
Table 2: Applications of Computational Models in Predictive Chemistry
| Computational Model | Predicted Properties / Insights | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction pathways, transition state energies, electronic properties researchgate.net | Elucidating synthetic mechanisms and predicting reactivity. |
| Molecular Electron Density Theory (MEDT) | Regio- and stereoselectivity, reaction feasibility rsc.org | Predicting outcomes of cycloaddition or other complex reactions. |
| Conceptual DFT (CDFT) | Electrophilicity/nucleophilicity indices, reactivity trends researchgate.net | Assessing the potential of the molecule to act as an electrophile or nucleophile. |
Integration into Multi-Component and Catalytic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for building molecular complexity. nih.gov The integration of this compound chemistry with MCRs and advanced catalytic systems is a significant area of emerging research.
MCRs offer substantial advantages over traditional linear syntheses, including:
Step Economy: Reducing the number of synthetic steps saves time, resources, and energy. nih.gov
Atom Economy: MCRs often incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. mdpi.com
High Efficiency: They can generate complex molecules in a single, efficient operation. nih.gov
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and diverse heterocyclic scaffolds. nih.govbeilstein-journals.orgbeilstein-journals.org The functional groups present in this compound could potentially serve as components in such reactions. For example, the amidine or hydroxylamine (B1172632) moieties could act as the amine or acid component in an Ugi-type reaction.
Furthermore, the development of novel catalytic systems is crucial. Guanidine hydrochloride has been demonstrated as a mild, effective, and recyclable organo-catalyst for the four-component synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.net Given its structural similarity, the benzamidine core could itself possess catalytic activity or be synthesized using such green catalytic methods. The challenge lies in designing MCRs and catalytic cycles that are compatible with the specific functionalities of this compound to enable the rapid and sustainable synthesis of novel, complex molecules.
Q & A
Q. Answer :
- Primary choices : Ethanol/water (7:3 v/v) or acetonitrile due to moderate polarity and low solubility at RT.
- Avoid : Chlorinated solvents (risk of byproduct formation via nucleophilic substitution on the cyano group).
Monitor solubility curves using UV-Vis at 254 nm to optimize yield (>85%) .
Advanced: How to design experiments for studying tautomeric equilibria?
Q. Answer :
- pH-dependent UV-Vis : Track absorbance shifts (e.g., hydroxyimino vs. keto forms) across pH 2–12.
- VT-NMR (25–80°C) in DMSO-d6 observes coalescence temperatures for tautomer interconversion.
- DFT-MD simulations model solvent effects on equilibrium constants .
Basic: What safety protocols apply when handling this compound?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and goggles (WGK 3; potential skin/eye irritant) .
- Ventilation : Use fume hoods to avoid dust inhalation (S22/S24/25 protocols).
- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .
Advanced: How to optimize reaction conditions for high-purity yields?
Q. Methodology :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine) to maximize yield.
- In-situ FT-IR monitors reaction progress (disappearance of benzoyl chloride C=O peak at 1770 cm⁻¹).
- HPLC-PDA (C18 column, 70:30 acetonitrile/water) quantifies purity (>98%) .
Advanced: What strategies validate its potential as a metalloenzyme inhibitor?
Q. Answer :
- Docking studies : Use AutoDock Vina to model binding to Zn²⁺-dependent enzymes (e.g., carbonic anhydrase).
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd < 10 µM) in Tris buffer (pH 7.4).
- Kinetic assays : Monitor enzyme inhibition (IC50) via stopped-flow spectrophotometry .
Advanced: How to analyze degradation products under oxidative conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
